molecular formula C8H17NO2 B13331849 4-Amino-5,5-dimethylhexanoic acid

4-Amino-5,5-dimethylhexanoic acid

Cat. No.: B13331849
M. Wt: 159.23 g/mol
InChI Key: AMFKGHXVRGVJTF-UHFFFAOYSA-N
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Description

4-Amino-5,5-dimethylhexanoic acid is an organic compound with the molecular formula C8H17NO2 It is a derivative of hexanoic acid, featuring an amino group at the fourth position and two methyl groups at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5,5-dimethylhexanoic acid can be achieved through several methods. One common approach involves the amidomalonate synthesis, which is an extension of the malonic ester synthesis. This method begins with the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by SN2 alkylation with a primary alkyl halide. Hydrolysis of both the amide protecting group and the esters occurs when the alkylated product is warmed with aqueous acid, leading to the formation of the desired amino acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5,5-dimethylhexanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like acyl chlorides or alkyl halides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro compounds, while reduction of the carboxylic acid group can produce alcohols.

Scientific Research Applications

4-Amino-5,5-dimethylhexanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 4-Amino-5,5-dimethylhexanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act on enzymes involved in amino acid metabolism, influencing their activity and function. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties. Its dual methyl groups at the fifth position and the amino group at the fourth position make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

4-amino-5,5-dimethylhexanoic acid

InChI

InChI=1S/C8H17NO2/c1-8(2,3)6(9)4-5-7(10)11/h6H,4-5,9H2,1-3H3,(H,10,11)

InChI Key

AMFKGHXVRGVJTF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(CCC(=O)O)N

Origin of Product

United States

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